(E)-3-(furan-2-yl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (E)-3-(furan-2-yl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1428382-27-7
VCID: VC5142191
InChI: InChI=1S/C18H17N3O4S/c1-13-4-6-14(7-5-13)8-10-26(22,23)21-11-15(12-21)18-19-17(20-25-18)16-3-2-9-24-16/h2-10,15H,11-12H2,1H3/b10-8+
SMILES: CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Molecular Formula: C18H17N3O4S
Molecular Weight: 371.41

(E)-3-(furan-2-yl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

CAS No.: 1428382-27-7

Cat. No.: VC5142191

Molecular Formula: C18H17N3O4S

Molecular Weight: 371.41

* For research use only. Not for human or veterinary use.

(E)-3-(furan-2-yl)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole - 1428382-27-7

Specification

CAS No. 1428382-27-7
Molecular Formula C18H17N3O4S
Molecular Weight 371.41
IUPAC Name 3-(furan-2-yl)-5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C18H17N3O4S/c1-13-4-6-14(7-5-13)8-10-26(22,23)21-11-15(12-21)18-19-17(20-25-18)16-3-2-9-24-16/h2-10,15H,11-12H2,1H3/b10-8+
Standard InChI Key RAARLDABYISYSM-CSKARUKUSA-N
SMILES CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4

Introduction

Structural and Molecular Characteristics

The compound belongs to the 1,2,4-oxadiazole family, a five-membered heterocycle with two nitrogen and one oxygen atom. Its structure includes:

  • 1,2,4-Oxadiazole Core: Serves as a bioisostere for esters and amides, enhancing metabolic stability .

  • 3-(Furan-2-yl) Substituent: A furan ring at position 3 contributes π-π stacking interactions and modulates electronic properties.

  • 5-(1-((4-Methylstyryl)sulfonyl)azetidin-3-yl) Group: A sulfonylated azetidine ring at position 5, featuring a (E)-4-methylstyryl sulfonyl moiety. The (E)-configuration ensures spatial orientation critical for target binding .

Molecular Formula: C21H20N4O5S
Molecular Weight: 456.47 g/mol
Key Physicochemical Properties (inferred from analogues ):

PropertyValue
logP2.1–2.5
Hydrogen Bond Acceptors9
Polar Surface Area98.2 Ų
Solubility (logSw)-3.2 (low aqueous)

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

  • Azetidine Sulfonylation: Reacting azetidine-3-ol with 4-methylstyryl sulfonyl chloride.

  • Oxadiazole Ring Formation: Coupling the sulfonylated azetidine with a furan-2-carboximidamide precursor under microwave-assisted cyclization .

  • Stereochemical Control: Ensuring (E)-configuration via selective reaction conditions or chromatographic separation.

Microwave-Assisted Cyclization

Adapting protocols from Pereira et al. , silica-supported microwave irradiation (75 W, 100–105°C, 10–15 min) enables efficient 1,2,4-oxadiazole formation. Key steps include:

  • Benzamidoxime Preparation: Reacting benzonitrile derivatives with hydroxylamine hydrochloride.

  • Acryloyl Chloride Activation: Converting (E)-3-aryl-acrylic acids to acyl chlorides.

  • Solid-Phase Cyclization: Minimizing side reactions and improving yields (65–70% reported for analogues ).

Comparative Analysis with Structural Analogues

CompoundTarget ActivityEC50/IC50Reference
S497-1343 (analogue )UndisclosedN/A
(E)-3-Phenyl-5-styryl-oxadiazoleLeukemia cells5.5–13.2 µM
3-(Furan-2-yl)-oxadiazole oxalatePreclinical testingNot reported

The target compound’s 4-methylstyryl group may enhance selectivity over phenyl-substituted analogues, reducing off-target effects .

Challenges and Future Directions

  • Synthetic Optimization: Scaling microwave-assisted methods for industrial production.

  • In Vivo Validation: Addressing low aqueous solubility via prodrug formulations or nanocarriers.

  • Target Identification: Screening against kinase libraries or parasitic proteases to elucidate mechanisms.

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